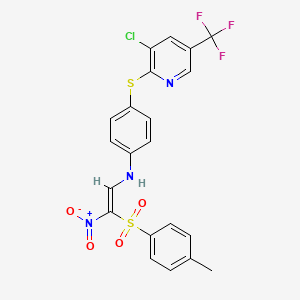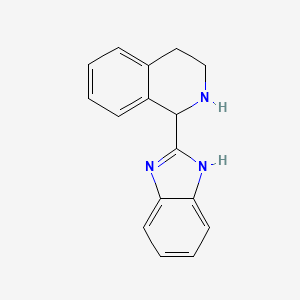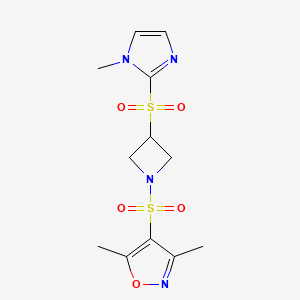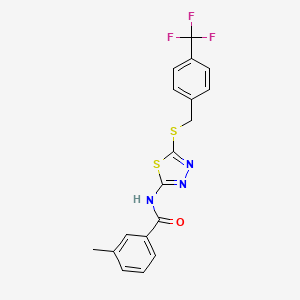
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C11H17Cl3N2 and it has a molecular weight of 283.625 Da .
Synthesis Analysis
The synthesis of 4-aryl piperidines like “this compound” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 4-aryl piperidine core . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.63 and a molecular formula of C11H17Cl3N2 . Other specificApplications De Recherche Scientifique
Synthesis and Characterization
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride has been utilized in various synthesis and characterization studies. Research into Co(III) complexes revealed synthesis and characterization through elemental analysis, IR, UV–Vis, 1H, and 13C NMR spectroscopy, highlighting its application in creating complexes with specific coordination polyhedra (Amirnasr et al., 2001). Another study focused on the synthesis, NMR study, and antioxidant potency of a related molecule, demonstrating its utility in creating compounds with potential antioxidant properties (Dineshkumar & Parthiban, 2022).
Chemical Reactions and Mechanisms
The compound has been instrumental in studies exploring chemical reactions and mechanisms. For instance, research on kinetics and mechanisms of reactions with alicyclic amines provides insights into the behavior of similar compounds under specific conditions (Castro et al., 2001). Another example includes the study of a formal [4 + 2] approach toward piperidin-4-ones via gold catalysis, showcasing its role in facilitating complex synthetic pathways (Cui, Peng, & Zhang, 2009).
Crystal Structure and Computational Studies
Research on novel synthesized compounds, such as the study on 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, demonstrates applications in X-ray crystallography and computational chemistry. These studies elucidate molecular geometry, hyperpolarizability, and other chemical properties, contributing to a deeper understanding of the compound's structure and reactivity (Fatma et al., 2017).
Antimicrobial and Antioxidant Activities
Further research has explored the antimicrobial and antioxidant activities of derivatives, such as the study on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives. These studies indicate the potential of this compound and its derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Drug Development Applications
Research into potential drug candidates for Alzheimer’s disease utilizing N-substituted derivatives highlights the application of this compound in drug discovery and development (Rehman et al., 2018).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCKLOJUPSPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)




![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)




![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)